1,3-Oxathiolan-5-one, 2-(1,1-dimethylethyl)-4-methyl-4-(2-propenyl)-
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Overview
Description
1,3-Oxathiolan-5-one, 2-(1,1-dimethylethyl)-4-methyl-4-(2-propenyl)- is a complex organic compound that belongs to the class of oxathiolanes. These compounds are characterized by a five-membered ring containing both oxygen and sulfur atoms. The specific structure of this compound includes a tert-butyl group, a methyl group, and an allyl group attached to the oxathiolane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Oxathiolan-5-one, 2-(1,1-dimethylethyl)-4-methyl-4-(2-propenyl)- typically involves the following steps:
Formation of the Oxathiolane Ring: This can be achieved through the reaction of a suitable diol with a sulfur-containing reagent under acidic conditions.
Introduction of Substituents: The tert-butyl, methyl, and allyl groups can be introduced through various alkylation reactions using appropriate alkyl halides and bases.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,3-Oxathiolan-5-one, 2-(1,1-dimethylethyl)-4-methyl-4-(2-propenyl)- can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the oxathiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the oxathiolane ring.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or reagent in biochemical studies.
Medicine: Possible applications in drug development due to its unique structure.
Industry: Use as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 1,3-Oxathiolan-5-one, 2-(1,1-dimethylethyl)-4-methyl-4-(2-propenyl)- would depend on its specific interactions with molecular targets. This could involve:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways Involved: Specific biochemical pathways that the compound may influence.
Comparison with Similar Compounds
Similar Compounds
1,3-Oxathiolan-5-one: A simpler oxathiolane compound without the additional substituents.
2-(1,1-Dimethylethyl)-4-methyl-4-(2-propenyl)-1,3-dioxolane: A similar compound with an oxygen atom replacing the sulfur atom in the ring.
Uniqueness
1,3-Oxathiolan-5-one, 2-(1,1-dimethylethyl)-4-methyl-4-(2-propenyl)- is unique due to the presence of both oxygen and sulfur in the ring, as well as the specific arrangement of substituents. This unique structure can lead to distinct chemical properties and reactivity.
Properties
CAS No. |
92572-53-7 |
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Molecular Formula |
C11H18O2S |
Molecular Weight |
214.33 g/mol |
IUPAC Name |
2-tert-butyl-4-methyl-4-prop-2-enyl-1,3-oxathiolan-5-one |
InChI |
InChI=1S/C11H18O2S/c1-6-7-11(5)8(12)13-9(14-11)10(2,3)4/h6,9H,1,7H2,2-5H3 |
InChI Key |
MLRWYEHVROZFHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)OC(S1)C(C)(C)C)CC=C |
Origin of Product |
United States |
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